molecular formula C17H21Cl2NO2 B4171852 N-benzyl-1-(3-chloro-4-ethoxy-5-methoxyphenyl)methanamine hydrochloride

N-benzyl-1-(3-chloro-4-ethoxy-5-methoxyphenyl)methanamine hydrochloride

Cat. No.: B4171852
M. Wt: 342.3 g/mol
InChI Key: XTAGZGGLLIQAAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-1-(3-chloro-4-ethoxy-5-methoxyphenyl)methanamine hydrochloride, also known as BCM-95, is a synthetic compound that has been extensively studied for its potential use in various scientific research applications. This compound is a derivative of curcumin, which is a naturally occurring compound found in turmeric. BCM-95 has been shown to have a range of biochemical and physiological effects, making it a promising compound for use in scientific research.

Mechanism of Action

The mechanism of action of N-benzyl-1-(3-chloro-4-ethoxy-5-methoxyphenyl)methanamine hydrochloride is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in cancer cell growth and inflammation. This compound has been shown to inhibit the activity of NF-kB, a transcription factor that is involved in the regulation of genes that promote inflammation and cancer cell growth.
Biochemical and Physiological Effects
This compound has a range of biochemical and physiological effects. It has been shown to have antioxidant properties, which may help to protect cells from damage caused by free radicals. Additionally, this compound has been shown to have anti-inflammatory properties, which may help to reduce inflammation and pain associated with inflammatory diseases such as arthritis.

Advantages and Limitations for Lab Experiments

One of the advantages of N-benzyl-1-(3-chloro-4-ethoxy-5-methoxyphenyl)methanamine hydrochloride for use in lab experiments is that it is a synthetic compound, which means that it can be produced in large quantities and with a high degree of purity. Additionally, this compound has been extensively studied, so there is a large body of research available on its properties and potential uses. However, one limitation of this compound is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.

Future Directions

There are many potential future directions for research on N-benzyl-1-(3-chloro-4-ethoxy-5-methoxyphenyl)methanamine hydrochloride. One area of research could be to further investigate its anti-cancer properties and potential use as a cancer treatment. Additionally, research could be conducted to explore its potential use in the treatment of inflammatory diseases such as arthritis. Finally, more research could be conducted to better understand the mechanism of action of this compound, which could help to guide future research on its potential uses.

Scientific Research Applications

N-benzyl-1-(3-chloro-4-ethoxy-5-methoxyphenyl)methanamine hydrochloride has been studied extensively for its potential use in various scientific research applications. One of the primary areas of research has been in the field of cancer. Studies have shown that this compound has anti-cancer properties, including the ability to inhibit the growth of cancer cells and induce apoptosis (programmed cell death) in cancer cells. Additionally, this compound has been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as arthritis.

Properties

IUPAC Name

N-[(3-chloro-4-ethoxy-5-methoxyphenyl)methyl]-1-phenylmethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClNO2.ClH/c1-3-21-17-15(18)9-14(10-16(17)20-2)12-19-11-13-7-5-4-6-8-13;/h4-10,19H,3,11-12H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTAGZGGLLIQAAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1Cl)CNCC2=CC=CC=C2)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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